![molecular formula C17H16F3NO2 B5703804 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO) that is widely used in scientific research. TSPO is a mitochondrial protein that is involved in several physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 is a promising tool for investigating the role of TSPO in various diseases and for developing new diagnostic and therapeutic agents.
作用机制
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide binds to TSPO with high affinity and specificity, leading to the modulation of several cellular processes. TSPO is involved in the transport of cholesterol into mitochondria, which is essential for steroidogenesis and cell survival. TSPO ligands can also regulate the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines. The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is still under investigation, but it is believed to involve the modulation of mitochondrial function and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate several biochemical and physiological processes in vitro and in vivo. In vitro studies have demonstrated that 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can inhibit the production of ROS and the expression of pro-inflammatory cytokines in microglial cells. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can also induce the expression of neurotrophic factors and promote neuronal survival. In vivo studies have shown that 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a molecular imaging agent to detect TSPO expression in vivo, allowing for the non-invasive monitoring of disease progression and treatment response. However, 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations, including its relatively low water solubility and its susceptibility to metabolism by cytochrome P450 enzymes. These limitations can affect the pharmacokinetics and biodistribution of 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in vivo and should be taken into consideration when designing experiments.
未来方向
There are several future directions for research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO. One direction is the development of new TSPO ligands with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and diabetes. TSPO ligands may also have potential as therapeutic agents for these diseases. Finally, the development of new imaging techniques and probes for TSPO expression may enhance our understanding of the role of TSPO in health and disease.
Conclusion:
In conclusion, 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective ligand for TSPO that has been widely used in scientific research. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate several biochemical and physiological processes in vitro and in vivo, and has potential as a diagnostic and therapeutic agent for various diseases. Future research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO may lead to the development of new drugs and imaging techniques that can improve our understanding and treatment of disease.
合成方法
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multistep procedure that involves several chemical reactions. The first step is the preparation of 2-(2,5-dimethylphenoxy)acetyl chloride by reacting 2-(2,5-dimethylphenoxy)acetic acid with thionyl chloride. The second step is the reaction of 2-(2,5-dimethylphenoxy)acetyl chloride with 3-(trifluoromethyl)aniline to yield 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. The final product can be purified by recrystallization or column chromatography.
科学研究应用
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. TSPO expression is upregulated in several pathological conditions, and 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a molecular imaging agent to detect TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can also be used to study the mechanism of action of TSPO ligands and to develop new TSPO-targeted drugs.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-7-12(2)15(8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLHLOZICUTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

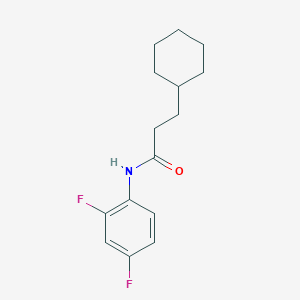
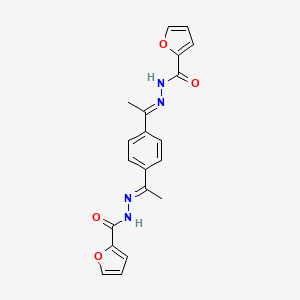

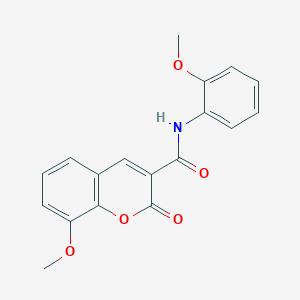
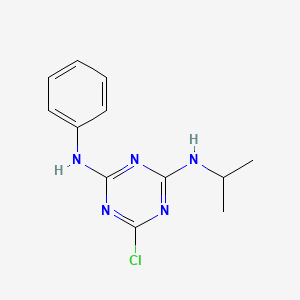
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
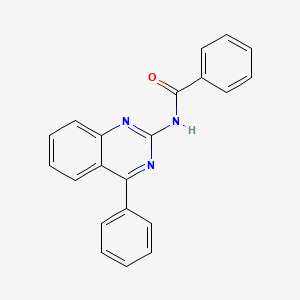
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)
